molecular formula C20H31NO B13422159 (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol

(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol

Cat. No.: B13422159
M. Wt: 301.5 g/mol
InChI Key: JZDPNBKDVFCRDD-XRRBNZLQSA-N
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Description

(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[94003,8]pentadeca-1(15),11,13-trien-2-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Final functionalization: The hydroxyl group is introduced in the final steps, often through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tricyclic core.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the dimethylamino group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated tricyclic compound.

Scientific Research Applications

(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[940

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be useful in the design of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one: This compound differs by having a ketone group instead of a hydroxyl group.

    (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-thiol: This compound has a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol

InChI

InChI=1S/C20H31NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3,5,8,10,17,19,22H,4,6-7,9,11-15H2,1-2H3/t17-,19+,20?/m0/s1

InChI Key

JZDPNBKDVFCRDD-XRRBNZLQSA-N

Isomeric SMILES

CN(C)CCCC1([C@@H]2CCCC[C@H]2CCC3=CC=CC=C31)O

Canonical SMILES

CN(C)CCCC1(C2CCCCC2CCC3=CC=CC=C31)O

Origin of Product

United States

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